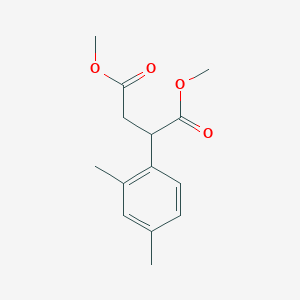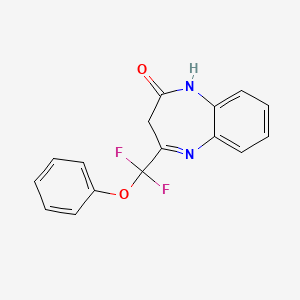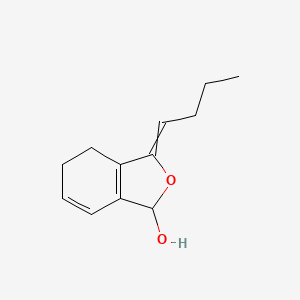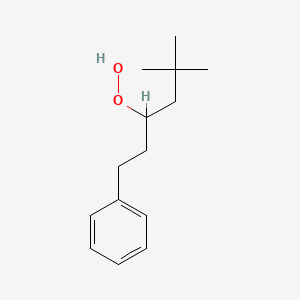
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by a 2,4-dimethylphenyl group and two methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanedioic acid+2Methanol→Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester+2Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butanedioic acid, (2,4-dimethylphenyl)-, dicarboxylic acid.
Reduction: Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl alcohol.
Substitution: 2,4-dimethyl-6-nitrophenyl butanedioic acid, dimethyl ester (nitration product).
Scientific Research Applications
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.
Mechanism of Action
The mechanism by which butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.
Pentanedioic acid, dimethyl ester: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Butanedioic acid, (4-methylphenyl)-, dimethyl ester: Similar structure but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
Uniqueness
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. This substitution pattern enhances its potential for use in various chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
647316-30-1 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
dimethyl 2-(2,4-dimethylphenyl)butanedioate |
InChI |
InChI=1S/C14H18O4/c1-9-5-6-11(10(2)7-9)12(14(16)18-4)8-13(15)17-3/h5-7,12H,8H2,1-4H3 |
InChI Key |
HBRKQZSSHQWPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)


methanone](/img/structure/B14223922.png)
